molecular formula C9H9ClN2O3 B12129385 Butanoic acid, 4-[(2-chloro-3-pyridinyl)amino]-4-oxo- CAS No. 25604-14-2

Butanoic acid, 4-[(2-chloro-3-pyridinyl)amino]-4-oxo-

Cat. No.: B12129385
CAS No.: 25604-14-2
M. Wt: 228.63 g/mol
InChI Key: VQQHWWJEGQKRFD-UHFFFAOYSA-N
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Description

Butanoic acid, 4-[(2-chloro-3-pyridinyl)amino]-4-oxo- is a chemical compound with a complex structure that includes a butanoic acid backbone and a pyridine ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-[(2-chloro-3-pyridinyl)amino]-4-oxo- typically involves multiple steps, starting with the preparation of the pyridine derivative. The chlorination of pyridine can be achieved using reagents such as thionyl chloride or phosphorus pentachloride. The resulting 2-chloro-3-pyridine is then subjected to a coupling reaction with butanoic acid derivatives under conditions that promote the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[(2-chloro-3-pyridinyl)amino]-4-oxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Butanoic acid, 4-[(2-chloro-3-pyridinyl)amino]-4-oxo- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of butanoic acid, 4-[(2-chloro-3-pyridinyl)amino]-4-oxo- involves its interaction with specific molecular targets. The chlorine-substituted pyridine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 4-chloro-: A simpler analog with a chlorine atom on the butanoic acid backbone.

    4-{[(2-chloro-3-pyridinyl)carbonyl]amino}butanoic acid: A closely related compound with a similar structure.

Uniqueness

Butanoic acid, 4-[(2-chloro-3-pyridinyl)amino]-4-oxo- is unique due to the presence of both the butanoic acid and the chlorinated pyridine ring, which confer specific chemical and biological properties not found in simpler analogs.

This detailed article provides a comprehensive overview of butanoic acid, 4-[(2-chloro-3-pyridinyl)amino]-4-oxo-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

25604-14-2

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

IUPAC Name

4-[(2-chloropyridin-3-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C9H9ClN2O3/c10-9-6(2-1-5-11-9)12-7(13)3-4-8(14)15/h1-2,5H,3-4H2,(H,12,13)(H,14,15)

InChI Key

VQQHWWJEGQKRFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=O)CCC(=O)O

Origin of Product

United States

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